molecular formula C9H11NO B2647671 6,7-dihydro-5H-spiro[indolizine-8,2'-oxirane] CAS No. 2248377-19-5

6,7-dihydro-5H-spiro[indolizine-8,2'-oxirane]

Cat. No.: B2647671
CAS No.: 2248377-19-5
M. Wt: 149.193
InChI Key: NRBXOFDMLWTGQS-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-spiro[indolizine-8,2’-oxirane] is a heterocyclic compound that features a unique spiro structure, combining an indolizine ring with an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydro-5H-spiro[indolizine-8,2’-oxirane] typically involves the cycloaddition of suitable precursors. One common method is the 1,3-dipolar cycloaddition reaction involving nitrones and electrophilic olefins. For instance, the reaction of C-aryl-N-phenylnitrones with 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-ones under reflux conditions in toluene yields the desired spiro compound .

Industrial Production Methods: While specific industrial production methods for 6,7-dihydro-5H-spiro[indolizine-8,2’-oxirane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5H-spiro[indolizine-8,2’-oxirane] can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: The indolizine ring can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products:

    Oxidation: Diols are the major products formed.

    Reduction: Reduced indolizine derivatives are obtained.

    Substitution: Substituted oxirane derivatives are produced.

Scientific Research Applications

6,7-Dihydro-5H-spiro[indolizine-8,2’-oxirane] has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-spiro[indolizine-8,2’-oxirane] involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target.

Comparison with Similar Compounds

    Indolizine Derivatives: Compounds like 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-ones share a similar indolizine core.

    Spiro Compounds: Other spiro compounds, such as spiro[indolizine-7,5’-isoxazolidin]-8-ones, have comparable spiro structures.

Uniqueness: 6,7-Dihydro-5H-spiro[indolizine-8,2’-oxirane] is unique due to its combination of an indolizine ring with an oxirane ring, which imparts distinct chemical reactivity and potential biological activity. This dual-ring structure is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

spiro[6,7-dihydro-5H-indolizine-8,2'-oxirane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-8-9(7-11-9)4-2-6-10(8)5-1/h1,3,5H,2,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBXOFDMLWTGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CO2)C3=CC=CN3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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